molecular formula C5H3ClFNO B12361090 5-chloro-3-fluoro-3H-pyridin-2-one

5-chloro-3-fluoro-3H-pyridin-2-one

Cat. No.: B12361090
M. Wt: 147.53 g/mol
InChI Key: BXKKREQITGONIG-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-3H-pyridin-2-one is a halogenated pyridinone derivative characterized by a six-membered aromatic ring containing one oxygen atom (at position 2) and two halogen substituents: chlorine at position 5 and fluorine at position 2. This scaffold is notable for its electronic and steric properties, influenced by the electron-withdrawing halogens. The compound’s synthetic accessibility and tunable reactivity make it a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

5-chloro-3-fluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

BXKKREQITGONIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-3H-pyridin-2-one typically involves the halogenation of pyridin-2-one derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of 5-chloro-3-fluoro-3H-pyridin-2-one may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

5-Chloro-3-fluoro-3H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Halogenated Pyridinones and Pyridazinones

5-Chloro-6-phenylpyridazin-3(2H)-one ():

  • Structure: Differs in the ring system (pyridazinone vs. pyridinone) and substituents (phenyl at position 6).
  • Synthesis: Prepared via nucleophilic substitution with halides under basic conditions (K₂CO₃/acetone) .
  • Reactivity: Pyridazinones exhibit distinct reactivity due to the additional nitrogen atom, enabling diverse functionalization.

5-Fluoro-3-iodopyridin-2-ol ():

  • Structure: Features iodine at position 3 and hydroxyl at position 2 instead of fluorine and ketone oxygen.

5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ():

  • Similarity Score: 0.89 (structural similarity due to chloro and pyridinone motifs) .

Substituted Pyridinone Derivatives with Pharmacological Relevance

3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one ():

  • Structure: Chlorine on a pendant phenyl group at position 3 and aniline at position 3.
  • Activity: Demonstrates efficacy in treating mechanical allodynia, suggesting halogenated pyridinones modulate neuronal signaling .

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine ():

  • Structure: Contains a trifluoromethyl group and pyrrolopyridine moiety.
  • Crystallography: The dihydrochloride dihydrate form highlights the impact of halogenation on solubility and crystal packing .

Halogen and Heterocycle Effects on Reactivity

4-Chloro-5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one ():

  • Synthesis: Utilizes SNAr reactions with 4-bromo-5-chloro-2-fluoropyridine, emphasizing fluorine’s role as a leaving group in aromatic substitution .

5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid ():

  • Structure: Carboxylic acid at position 3 and ethylamino at position 4.
  • Acidity: The carboxylic acid group introduces pH-dependent solubility, unlike the neutral pyridinone core .

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-Chloro-3-fluoro-3H-pyridin-2-one Pyridinone Cl (C5), F (C3) 161.55 High electrophilicity N/A
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Cl (C5), Ph (C6) 235.67 Enzyme inhibition potential
5-Fluoro-3-iodopyridin-2-ol Pyridinone F (C5), I (C3), OH (C2) 255.98 Hydrogen-bond donor
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-one Fused pyrrolopyridine Cl (C5) 168.58 Planar structure for DNA intercalation
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one Pyridinone Cl (Ph-C3), NHPh (C5) 311.76 Anti-allodynia activity

Key Findings and Implications

  • Halogen Positioning: Chlorine at position 5 and fluorine at position 3 optimize electronic effects for nucleophilic substitution and stability .
  • Ring System Variations: Pyridazinones (six-membered, two adjacent nitrogens) offer distinct reactivity compared to pyridinones, impacting drug metabolism and target engagement .
  • Biological Activity: Fluorine’s small size and high electronegativity enhance bioavailability, while chlorine improves lipophilicity and target binding .

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